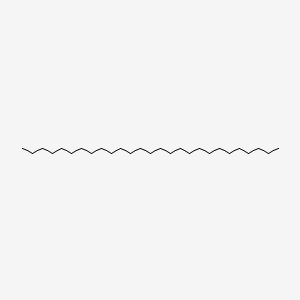

Heptacosane

説明

特性

IUPAC Name |

heptacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQWYEJQWHSSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058637 | |

| Record name | Heptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Heptacosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

442 °C | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Insoluble in ethanol; slightly soluble in ether | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.7796 g/cu cm at 60 °C | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 Pa at 136.7 °C; 10 Pa at 168.8 °C; 100 Pa 206.5 °C; 1 kPa at 255.8 °C; 10 kPa at 323.3 °C; 100 kPa at 421.2 °C, 2.8X10-9 mg/L at 25 °C (extrapolated) | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals form alcohol, benzene; leaves from ethyl acetate | |

CAS No. |

593-49-7 | |

| Record name | Heptacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP371W2GJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58.8 °C | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Heptacosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Heptacosane (C₂₇H₅₆) is a long-chain saturated hydrocarbon belonging to the alkane series.[1] It is a naturally occurring compound found in the epicuticular waxes of plants and insects, where it plays a role in preventing water loss and protecting against environmental stressors.[1] In the context of research and drug development, n-heptacosane can serve as a reference standard, a component in formulation studies, and a building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is therefore essential for its effective application in these fields. This technical guide provides a comprehensive overview of the core physicochemical properties of n-heptacosane, complete with quantitative data, detailed experimental protocols, and a workflow for its thermal analysis.

Core Physicochemical Properties

The key physicochemical properties of n-heptacosane are summarized in the tables below. These values represent a compilation of data from various sources and provide a solid foundation for its use in a laboratory or industrial setting.

General and Molecular Properties

| Property | Value | Reference |

| Chemical Name | n-Heptacosane | [1][2] |

| Synonyms | Heptacosane | [1] |

| CAS Number | 593-49-7 | |

| Molecular Formula | C₂₇H₅₆ | |

| Molecular Weight | 380.73 g/mol | |

| Appearance | White crystalline powder or crystals |

Thermal and Physical Properties

| Property | Value | Reference |

| Melting Point | 58-60 °C (lit.) | |

| Boiling Point | 442 °C (at 760 mmHg) | |

| 270 °C (at 15 mmHg) | ||

| Density | 0.7796 g/cm³ (at 60 °C) | |

| Flash Point | 248.00 °F (120.00 °C) (closed cup) | |

| Vapor Pressure | 2.81 x 10⁻⁷ mmHg (at 25 °C, extrapolated) | |

| Refractive Index | 1.4345 (at 65 °C) |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Alcohol (Ethanol) | Soluble | |

| Benzene | Soluble | |

| Ethyl Acetate | Soluble (forms leaves upon crystallization) | |

| Organic Solvents | Generally soluble |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the reliable application of n-heptacosane. The following sections outline the methodologies for key experimental procedures.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point and heat of fusion.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Analytical balance (accurate to ±0.01 mg)

-

n-Heptacosane sample (high purity)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the n-heptacosane sample into a hermetic aluminum pan.

-

Encapsulation: Seal the pan with a lid using a sample press. Ensure a proper seal to prevent any loss of sample during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 80 °C).

-

Maintain an inert atmosphere by purging the cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Determination of Boiling Point

Due to the high boiling point of n-heptacosane at atmospheric pressure, determination is often performed under reduced pressure to prevent thermal decomposition.

Materials:

-

Distillation apparatus with a vacuum pump

-

Heating mantle

-

Thermometer

-

Manometer

Procedure:

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation.

-

Sample Introduction: Place a known quantity of n-heptacosane into the distillation flask.

-

Vacuum Application: Gradually reduce the pressure inside the apparatus to the desired level using a vacuum pump and monitor with a manometer.

-

Heating: Gently heat the distillation flask.

-

Boiling Point Measurement: Record the temperature at which the liquid boils and the corresponding pressure. The boiling point at atmospheric pressure can be extrapolated from data obtained at reduced pressures.

Determination of Density

The density of solid n-heptacosane can be determined by the pycnometer method.

Materials:

-

Pycnometer (a flask with a specific volume)

-

Analytical balance

-

A liquid in which n-heptacosane is insoluble and which has a known density (e.g., water with a surfactant)

-

Thermostatic bath

Procedure:

-

Mass of Empty Pycnometer: Weigh the clean and dry pycnometer.

-

Mass of Pycnometer with Sample: Add a known mass of n-heptacosane to the pycnometer and weigh it.

-

Mass of Pycnometer with Sample and Liquid: Fill the pycnometer containing the sample with the displacement liquid of known density. Ensure no air bubbles are trapped. Weigh the filled pycnometer.

-

Mass of Pycnometer with Liquid: Empty, clean, and dry the pycnometer. Fill it completely with the displacement liquid and weigh it.

-

Calculation: The density of n-heptacosane is calculated using the masses obtained and the known density of the displacement liquid. The entire procedure should be conducted at a constant temperature maintained by a thermostatic bath.

Determination of Solubility

A qualitative assessment of solubility can be performed by simple dissolution tests.

Materials:

-

Test tubes

-

Vortex mixer

-

n-Heptacosane sample

-

Various solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Sample and Solvent Addition: Add a small, known amount of n-heptacosane (e.g., 10 mg) to a test tube.

-

Solvent Addition: Add a specific volume of the solvent to be tested (e.g., 1 mL).

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1 minute).

-

Observation: Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all. The observation of a clear solution indicates solubility.

Workflow and Visualization

The following diagram illustrates a typical experimental workflow for the determination of the melting point of n-heptacosane using Differential Scanning Calorimetry.

References

Heptacosane as a Plant Metabolite: A Technical Guide for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Heptacosane (n-C27H56) is a long-chain aliphatic hydrocarbon ubiquitously found in the plant kingdom, primarily as a component of the epicuticular wax that forms a protective barrier on the surface of various plant organs. Beyond its structural role in minimizing water loss and protecting against environmental stressors, this compound and its derivatives exhibit a range of biological activities with significant pharmacological potential. This technical guide provides an in-depth overview of this compound's role as a plant metabolite, its biosynthesis, and its emerging applications in drug development. Detailed experimental protocols for its extraction, quantification, and biological evaluation are provided, alongside a summary of key quantitative data and visualizations of relevant biological pathways.

Introduction

This compound is a saturated hydrocarbon with 27 carbon atoms. In plants, it is a major constituent of the complex mixture of lipids that form the cuticular wax. This waxy layer is crucial for plant survival, providing a physical barrier against uncontrolled water transpiration, UV radiation, and the entry of pathogens.[1][2] Recent research has unveiled that this compound is not merely a structural component but also possesses a spectrum of biological activities, including antioxidant, antibacterial, antifungal, and antitumor properties.[3][4] Of particular interest to the pharmaceutical industry is its potential to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[5] This guide aims to consolidate the current knowledge on this compound, offering a technical resource for its study and exploitation in a therapeutic context.

Biosynthesis of this compound in Plants

This compound is synthesized in the epidermal cells of plants as part of the broader cuticular wax biosynthesis pathway. The process begins with the synthesis of C16 and C18 fatty acids in the plastids, which are then transported to the endoplasmic reticulum (ER) for further elongation.

The elongation of fatty acids to very-long-chain fatty acids (VLCFAs) is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. Following elongation, the VLCFAs are channeled into one of two main pathways: the alcohol-forming pathway or the alkane-forming pathway.

This compound is a product of the alkane-forming pathway. This pathway involves the reduction of a C28 VLCFA-CoA to an aldehyde, followed by a decarbonylation step to produce the C27 alkane, this compound. The key enzyme in this final step is a decarbonylase.

Physiological Role in Plants

The primary role of this compound, as a major component of epicuticular wax, is to contribute to the formation of a hydrophobic barrier on the plant surface. This barrier is essential for:

-

Preventing non-stomatal water loss: The waxy layer significantly reduces water evaporation from the plant surface, a critical adaptation for survival in terrestrial environments.

-

Protection against UV radiation: The cuticle can reflect and scatter harmful UV radiation, protecting the underlying photosynthetic tissues.

-

Defense against pathogens and herbivores: The physical barrier of the wax can impede the attachment and penetration of fungal spores and bacteria. Additionally, the chemical composition of the wax can influence the behavior of herbivorous insects.

Recent studies suggest that components of the cuticular wax, including very-long-chain alkanes like this compound, may also act as signaling molecules in plant defense responses. Alterations in the wax composition can be perceived by the plant and trigger downstream defense signaling pathways, often involving phytohormones like jasmonic acid and salicylic acid.

Pharmacological Activities and Potential in Drug Development

This compound has demonstrated a variety of pharmacological activities that are of interest for drug development.

Overcoming Multidrug Resistance in Cancer

One of the most promising therapeutic applications of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cancer cells, reducing their intracellular concentration and efficacy.

This compound has been shown to act as a P-gp inhibitor. By binding to P-gp, it competitively inhibits the efflux of anticancer drugs like doxorubicin, thereby increasing their intracellular accumulation and restoring their cytotoxic effects against resistant cancer cells.

Antimicrobial Activity

This compound has been reported to possess antibacterial and antifungal properties. It is often a component of plant extracts that exhibit antimicrobial activity. The exact mechanism of its antimicrobial action is not fully elucidated but may involve disruption of the microbial cell membrane.

Antioxidant Activity

Several studies have indicated that this compound contributes to the antioxidant capacity of plant extracts. As a saturated hydrocarbon, its direct radical scavenging activity is likely to be low. However, it may act synergistically with other antioxidant compounds present in the extracts.

Quantitative Data Summary

The following tables summarize the available quantitative data on the presence and biological activities of this compound.

Table 1: this compound Content in Selected Plant Extracts

| Plant Species | Part Used | Extraction Method | This compound Content (%) | Reference |

| Ajuga chamaepitys subsp. laevigata | Leaves and Flowers | n-Hexane Soxhlet | 47.57 | |

| Moringa oleifera | Leaves | Essential Oil | 11.4 |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| HL-60 | Human promyelocytic leukemia | >100 | |

| HL-60R | Doxorubicin-resistant HL-60 | >100 | |

| hTERT RPE-1 | Human retinal pigment epithelial | >100 | |

| 1-7HB2 | Human mammary luminal epithelial | >100 |

Table 3: Effect of this compound on Doxorubicin Accumulation in HL-60R Cells

| Treatment | Doxorubicin Accumulation (% of control) | Reference |

| This compound (50 µg/mL) | Increased (qualitative) |

Table 4: Antimicrobial Activity of this compound-Containing Extracts

| Plant Extract | Microorganism | MIC (mg/mL) | Reference |

| Protea caffra (cold ethyl acetate fraction of MeOH twig extract) | Enterococcus faecalis | 0.078 | |

| Protea caffra (cold ethyl acetate fraction of MeOH twig extract) | Escherichia coli | 0.6 | |

| Protea caffra (cold ethyl acetate fraction of MeOH twig extract) | Klebsiella pneumoniae | 0.6 | |

| Protea caffra (cold ethyl acetate fraction of MeOH twig extract) | Staphylococcus aureus | 0.6 |

Experimental Protocols

Extraction of this compound from Plant Material

6.1.1. Soxhlet Extraction

This is a classical method for extracting non-polar compounds like this compound.

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

-

Solvent: n-hexane.

-

Procedure:

-

Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.

-

Place a known amount of the powdered plant material (e.g., 10-20 g) into a cellulose thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill a round-bottom flask with n-hexane to about two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

Heat the flask using a heating mantle to allow the solvent to boil and cycle through the extractor for a specified period (e.g., 6-8 hours).

-

After extraction, cool the apparatus and collect the n-hexane extract.

-

Concentrate the extract using a rotary evaporator to obtain the crude wax containing this compound.

-

6.1.2. Supercritical Fluid Extraction (SFE)

SFE is a green and efficient alternative to conventional solvent extraction.

-

Apparatus: Supercritical fluid extractor.

-

Supercritical Fluid: Carbon dioxide (CO2).

-

Procedure:

-

Dry and grind the plant material as described for Soxhlet extraction.

-

Load the powdered material into the extraction vessel of the SFE system.

-

Set the extraction parameters: temperature (e.g., 40-60 °C) and pressure (e.g., 100-300 bar).

-

Pump supercritical CO2 through the extraction vessel.

-

The extracted compounds are separated from the CO2 by depressurization in a separator vessel.

-

Collect the extract for further analysis.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Procedure:

-

Prepare a stock solution of the plant extract in a suitable solvent (e.g., n-hexane).

-

Prepare a series of standard solutions of pure this compound of known concentrations.

-

Set the GC-MS parameters: injector temperature (e.g., 250 °C), oven temperature program (e.g., initial temperature of 70 °C, ramp to 280 °C at 10 °C/min, hold for 10 min), and MS parameters (e.g., scan range m/z 50-550).

-

Inject the standard solutions to create a calibration curve.

-

Inject the sample extract.

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum (characteristic fragments at m/z 57, 71, 85).

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

P-glycoprotein Inhibition Assay (Doxorubicin Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a P-gp substrate, such as doxorubicin.

-

Cell Lines: A P-gp overexpressing cancer cell line (e.g., HL-60R) and its parental sensitive cell line (e.g., HL-60).

-

Reagents: Doxorubicin, this compound, cell culture medium, phosphate-buffered saline (PBS).

-

Instrumentation: Flow cytometer or fluorescence microscope.

-

Procedure:

-

Seed the cells in appropriate culture plates and allow them to adhere (for adherent cells).

-

Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 1-2 hours).

-

Add doxorubicin to the cells and incubate for a further period (e.g., 1-2 hours).

-

Wash the cells with cold PBS to remove extracellular doxorubicin.

-

Harvest the cells (for suspension cells) or lyse them (for adherent cells).

-

Measure the intracellular fluorescence of doxorubicin using a flow cytometer or fluorescence microscope. An increase in fluorescence in the this compound-treated cells compared to the untreated control indicates inhibition of P-gp.

-

NF-κB DNA Binding Assay

This assay measures the activation of the NF-κB transcription factor.

-

Principle: An ELISA-based assay that detects the binding of active NF-κB from nuclear extracts to a consensus DNA sequence immobilized on a plate.

-

Reagents: Commercially available NF-κB DNA binding assay kit.

-

Procedure:

-

Prepare nuclear extracts from cells treated with or without this compound.

-

Add the nuclear extracts to the wells of the assay plate coated with the NF-κB consensus sequence.

-

Incubate to allow for NF-κB binding.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for the active form of NF-κB (e.g., p65 subunit).

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a colorimetric substrate and measure the absorbance. A change in absorbance reflects a change in NF-κB DNA binding activity.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Reagents: MTT solution, solubilization solution (e.g., DMSO or acidified isopropanol).

-

Instrumentation: Microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Conclusion and Future Directions

This compound, a widespread plant metabolite, is emerging as a molecule with significant therapeutic potential, particularly in the context of overcoming multidrug resistance in cancer. Its role as a P-glycoprotein inhibitor warrants further investigation and optimization for potential clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its various biological activities.

-

Conducting more extensive quantitative studies to establish dose-response relationships and IC50 values for its antioxidant, anti-inflammatory, and antimicrobial effects.

-

Investigating the in vivo efficacy and safety of this compound in preclinical animal models.

-

Exploring the potential of synergistic combinations of this compound with existing chemotherapeutic agents.

-

Further dissecting the signaling role of this compound and other very-long-chain alkanes within the plant to better understand plant defense mechanisms.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this fascinating plant-derived metabolite.

References

The Alkane of Interest: A Technical Guide to the Natural Sources and Biosynthesis of Heptacosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosane (n-C27H56) is a long-chain alkane found ubiquitously in the natural world, forming a key component of the protective epicuticular wax layer of many plants and the cuticular hydrocarbons of insects. Its presence is not merely structural; recent research has highlighted its potential pharmacological significance, particularly as an inhibitor of the P-glycoprotein (P-gp) efflux pump, a mechanism implicated in multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways in plants and insects, and detailed methodologies for its extraction and analysis.

Natural Sources of this compound

This compound is widespread in the biosphere, serving primarily as a protective barrier against desiccation and environmental stressors.

Plant Kingdom

In plants, this compound is a major constituent of the cuticular wax that coats the epidermis of leaves, stems, fruits, and flowers. This waxy layer is crucial for preventing non-stomatal water loss and protecting against UV radiation and pathogens. The concentration of this compound varies significantly between plant species, organs, and is influenced by environmental conditions.

Insect Kingdom

Insects possess a lipid layer on their cuticle, rich in cuticular hydrocarbons (CHCs), which, like in plants, prevents dehydration. This compound is a common CHC in many insect orders. Beyond its protective role, this compound and other CHCs are pivotal in chemical communication, acting as pheromones or kairomones that mediate behaviors such as mating, aggregation, and nestmate recognition.

Other Natural Occurrences

This compound has also been identified in various other organisms, including microorganisms and as a component of beeswax.

Table 1: Quantitative Abundance of this compound in Various Natural Sources

| Source Category | Organism/Tissue | This compound Concentration (% of total wax/hydrocarbons) | Reference |

| Plants | Ajuga chamaepitys subsp. laevigata (leaves and flowers) | 47.57% of n-hexane extract | [1] |

| Plant Leaf Waxes (general) | 5% - 15% by weight | [2] | |

| Plant Stem Waxes (general) | 10% - 25% by weight | [2] | |

| Insects | Insect Cuticles (general) | 15% - 30% | [2] |

| Hippodamia variegata (diapausing beetles) | Present (exclusive to diapausing state) | [3] | |

| Oecophylla smaragdina (weaver ant worker) | Major component of cuticular hydrocarbons |

Biosynthesis of this compound

The biosynthesis of this compound follows a conserved pathway in both plants and insects, beginning with fatty acid synthesis and culminating in a decarbonylation reaction. The entire process is a multi-step enzymatic cascade.

Overview of the Biosynthetic Pathway

The synthesis of this compound (a C27 alkane) originates from a C28 very-long-chain fatty acid (VLCFA). The general pathway can be summarized in four main stages:

-

De novo Fatty Acid Synthesis: The process begins in the plastids (in plants) or cytoplasm (in insects) with the synthesis of a C16 or C18 fatty acid (palmitic or stearic acid) by the fatty acid synthase (FAS) complex.

-

Fatty Acid Elongation: The C16/C18 fatty acid is then transported to the endoplasmic reticulum where it is elongated by a series of fatty acid elongase (FAE) or ELOVL enzyme complexes. Each cycle adds a two-carbon unit from malonyl-CoA, ultimately producing a C28 acyl-CoA.

-

Reduction to Aldehyde: The C28 acyl-CoA is then reduced to a C28 aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation to Alkane: In the final and defining step, the C28 aldehyde is converted to C27 alkane (this compound) by an aldehyde decarbonylase, with the loss of one carbon atom as carbon monoxide (in plants) or carbon dioxide (in insects).

Key Enzymes in this compound Biosynthesis

-

Fatty Acid Synthase (FAS): A multi-enzyme complex that catalyzes the initial synthesis of long-chain fatty acids.

-

Fatty Acid Elongases (FAEs or ELOVLs): A family of enzymes responsible for the stepwise elongation of fatty acids. The specificity of these enzymes for particular chain lengths is a critical determinant of the final alkane profile.

-

Fatty Acyl-CoA Reductase (FAR): Reduces the very-long-chain acyl-CoA to the corresponding aldehyde.

-

Aldehyde Decarbonylase: This enzyme catalyzes the final conversion of the aldehyde to an alkane. In plants, this is often a CER1/CER3 complex, while in insects, it is typically a cytochrome P450 enzyme of the CYP4G family.

References

Heptacosane in Plant Volatile Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosane (n-C27H56) is a long-chain aliphatic hydrocarbon found as a component of the volatile and epicuticular waxes of numerous plant species. While often considered a simple structural component of the plant cuticle, emerging research has highlighted its potential biological activities, including antioxidant, antimicrobial, and antitumor effects. This technical guide provides an in-depth overview of this compound as a volatile oil component in plants, focusing on its quantitative distribution, experimental analysis, and potential role in plant signaling pathways.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound in the essential oils and epicuticular waxes of plants can vary significantly depending on the species, plant part, geographical location, and extraction method. The following table summarizes the quantitative data from various studies.

| Plant Species | Family | Plant Part | This compound Concentration (% of total oil/extract) | Reference(s) |

| Ajuga chamaepitys subsp. laevigata | Lamiaceae | Aerial Parts | 47.57% | [1] |

| Heptaptera cilicica | Apiaceae | Fruit | 11.0% | [2] |

| Heptaptera anisoptera | Apiaceae | Fruit | 9.5% | [2] |

| Heptaptera triquetra | Apiaceae | Fruit | 25.6% | [2] |

| Heptaptera anatolica | Apiaceae | Fruit | 23.3% | [2] |

| Moringa oleifera | Moringaceae | Leaves | 11.4% | |

| Moringa oleifera (Soxhlet extraction) | Moringaceae | Leaves | 7.4% | |

| Moringa oleifera (Supercritical Fluid Extraction) | Moringaceae | Leaves | 5.0% - 22.6% | |

| Ruellia tuberosa | Acanthaceae | Leaf | 7.55% | |

| Ruellia tuberosa | Acanthaceae | Stem | 16.57% | |

| Ruellia tuberosa | Acanthaceae | Root | 12.89% | |

| Hamamelis virginiana (Witch Hazel) | Hamamelidaceae | Leaf Oil | 16.12% |

Experimental Protocols

Extraction of Epicuticular Waxes Containing this compound

This protocol describes the solvent immersion method for the extraction of epicuticular waxes.

Materials:

-

Fresh plant material (e.g., leaves)

-

Organic solvent (e.g., chloroform or hexane)

-

Glass beakers

-

Forceps

-

Pre-weighed glass vials

-

Rotary evaporator or a gentle stream of nitrogen gas

-

Analytical balance

Methodology:

-

Carefully excise the desired plant material, handling it with forceps to minimize mechanical damage to the surface.

-

If calculating wax yield per unit area, measure the surface area of the plant material before extraction.

-

Immerse the plant material in a glass beaker containing the chosen organic solvent (chloroform or hexane) for a short duration, typically 30 to 60 seconds. Gentle agitation can be applied to facilitate the dissolution of the epicuticular waxes.

-

Using forceps, remove the plant material from the solvent. A second brief wash in fresh solvent can be performed to ensure complete extraction.

-

Combine the solvent washes into a pre-weighed glass vial.

-

Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen gas until the wax residue is completely dry.

-

Weigh the vial containing the dried wax residue. The total yield of epicuticular wax is the difference between the final and initial weights of the vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general procedure for the identification and quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977C GC/MSD (or equivalent)

-

Column: HP-5MS (or equivalent nonpolar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Carrier Gas: Helium or Hydrogen

-

Injection Mode: Splitless or split (e.g., 50:1), depending on sample concentration

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-550

Sample Preparation:

-

Dissolve the dried wax extract in a suitable solvent (e.g., hexane or chloroform) to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to a GC vial.

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data over the specified mass range.

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by matching the spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 380) and a series of fragment ions with a difference of 14 amu (CH2).

-

For quantitative analysis, prepare a calibration curve using a series of known concentrations of a this compound standard. The peak area of this compound in the sample chromatogram is then used to determine its concentration based on the calibration curve.

Signaling Pathways and Logical Relationships

While a direct signaling pathway initiated by this compound within plants is not yet fully elucidated, its biosynthesis is intricately linked to plant stress response pathways. As a major component of cuticular wax, the production of this compound is upregulated in response to various abiotic stresses, such as drought. This regulation is primarily controlled at the transcriptional level.

The following diagram illustrates the logical relationship between environmental stress and the biosynthesis of cuticular wax components, including this compound.

Caption: Stress-induced cuticular wax biosynthesis pathway.

This diagram shows that abiotic stress can trigger ABA signaling, leading to the activation of transcription factors like MYB96. MYB96 then upregulates the expression of genes involved in the fatty acid elongase complex, a critical step in the biosynthesis of very-long-chain fatty acids (VLCFAs). These VLCFAs are precursors for the alkane-forming pathway, which produces this compound and other long-chain alkanes. The accumulation of these waxes on the plant cuticle enhances drought resistance by reducing water loss.

The experimental workflow for the analysis of this compound from plant material can be visualized as follows:

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a significant, and in some cases, a major component of the volatile and epicuticular waxes of many plants. Its presence and concentration can be reliably determined using solvent extraction followed by GC-MS analysis. While its direct role as a signaling molecule in plants is an area for further research, its biosynthesis is clearly linked to stress response pathways, highlighting its importance in plant defense mechanisms. For drug development professionals, the documented antioxidant and antitumor properties of this compound-containing extracts warrant further investigation into its therapeutic potential. This guide provides a foundational understanding and practical methodologies for researchers and scientists working with this ubiquitous plant-derived compound.

References

The Biological Activities of Heptacosane: A Technical Guide on its Antioxidant and Antitumor Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosane (C₂₇H₅₆) is a long-chain saturated hydrocarbon that has garnered increasing interest in the scientific community for its potential biological activities. While present in various plant species and insect cuticular waxes, its pharmacological effects are an emerging area of research. This technical guide provides an in-depth overview of the current understanding of this compound's biological functions, with a specific focus on its documented antitumor effects and putative antioxidant properties. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology, oncology, and drug discovery.

Antitumor Activity of this compound

The most well-documented biological activity of this compound is its role in combating multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in oncology, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-lethal levels.

This compound has been identified as a potent inhibitor of P-glycoprotein.[1][2][3][4] Its mechanism of action involves acting as a substrate for P-gp, thereby competitively inhibiting the efflux of other P-gp substrates, such as the widely used chemotherapeutic drug doxorubicin.[2] This competitive inhibition leads to an increased intracellular accumulation of the anticancer drug, thereby enhancing its cytotoxic effects on resistant cancer cells.

Quantitative Data on Antitumor Effects

The following tables summarize the quantitative data from in vitro studies investigating the antitumor effects of this compound in combination with doxorubicin on multidrug-resistant acute myeloid leukemia (AML) cells (HL-60R).

Table 1: Effect of this compound on Doxorubicin Accumulation in HL-60R Cells

| Treatment | Doxorubicin Accumulation (Fold Increase vs. Control) |

| This compound (50 µg/mL) + Doxorubicin | Significant increase |

Data synthesized from qualitative descriptions in the source material indicating a significant increase in doxorubicin accumulation in the presence of this compound.

Table 2: Cytotoxic Effects of this compound in Combination with Doxorubicin on HL-60R Cells

| Treatment | Cell Growth Inhibition (%) |

| Doxorubicin (concentration not specified) | Baseline inhibition |

| This compound + Doxorubicin | Significantly increased inhibition |

This table is a qualitative representation based on the source material, which states that co-treatment with this compound significantly increased doxorubicin's inhibition of HL-60R cell growth.

Signaling Pathways and Mechanisms

The primary mechanism of this compound's antitumor activity is the direct inhibition of the P-glycoprotein efflux pump, leading to increased intracellular drug concentration and enhanced cytotoxicity.

Figure 1: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.

Experimental Protocols

-

Cell Lines: Human acute myeloid leukemia (AML) cell line HL-60 and its multidrug-resistant variant, HL-60R, which overexpresses P-glycoprotein, were used.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells were treated with varying concentrations of this compound (e.g., 50 µg/mL) and/or doxorubicin for specified time periods (e.g., 24, 48, or 72 hours).

-

Objective: To quantify the effect of this compound on the intracellular accumulation of doxorubicin.

-

Methodology:

-

HL-60 and HL-60R cells were pre-treated with this compound (50 µg/mL) for 24 hours.

-

Doxorubicin (1 µg/mL) was then added to the culture medium for various time points (e.g., 30, 60, and 120 minutes).

-

After incubation, cells were washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.

-

The intracellular fluorescence of doxorubicin was measured using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to untreated cells indicates increased intracellular doxorubicin accumulation.

-

-

Objective: To determine the effect of this compound on the cytotoxicity of doxorubicin.

-

Methodology:

-

HL-60R cells were seeded in multi-well plates and treated with doxorubicin alone or in combination with this compound for 48 hours.

-

Following treatment, cells were harvested and stained with trypan blue dye.

-

The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer under a microscope.

-

The percentage of cell growth inhibition was calculated relative to untreated control cells.

-

Figure 2: Experimental workflow for the cytotoxicity assay.

Antioxidant Activity of this compound

The antioxidant activity of pure this compound is not as extensively studied as its antitumor effects. Several phytochemical screening studies have identified this compound as a component of plant extracts that exhibit overall antioxidant activity. However, these studies do not isolate the specific contribution of this compound to the observed effects.

Research on the antioxidant potential of related long-chain alkanes, such as eicosane (C₂₀H₄₂) and octacosane (C₂₈H₅₈), provides some insight. A study investigating the bioactive components of Marantodes pumilum reported the radical scavenging activities of these compounds. It is important to note that the following data is for eicosane and octacosane and should be considered as indicative rather than definitive for this compound, pending further research.

Quantitative Data on Antioxidant Effects of Related Long-Chain Alkanes

Table 3: Radical Scavenging Activity of Eicosane and Octacosane

| Assay | Compound | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | Eicosane | Not Reported |

| Octacosane | Not Reported | |

| Hydroxyl Radical Scavenging | Eicosane | Not Reported |

| Octacosane | Not Reported | |

| Superoxide Radical Scavenging | Eicosane | Not Reported |

| Octacosane | Not Reported |

Specific IC₅₀ values for eicosane and octacosane were not provided in the accessible snippets of the source material. The study indicated that these compounds exhibited moderate antioxidant activity.

Experimental Protocols for Antioxidant Assays

The following are general protocols for common in vitro antioxidant assays that could be applied to determine the antioxidant capacity of this compound.

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

-

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The antioxidant capacity of a compound is measured by its ability to quench the color of the ABTS•⁺ by donating electrons or hydrogen atoms.

-

Methodology:

-

The ABTS•⁺ is generated by reacting ABTS with an oxidizing agent, such as potassium persulfate.

-

The ABTS•⁺ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of the test compound are added to the ABTS•⁺ solution.

-

The absorbance is measured after a specific incubation time.

-

The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Conclusion

The available scientific evidence strongly supports the role of this compound as a promising agent in overcoming multidrug resistance in cancer cells through the inhibition of P-glycoprotein. The in vitro data on AML cells provides a solid foundation for further preclinical and potentially clinical investigations.

The antioxidant properties of this compound are less clearly defined. While it is a component of many plant extracts with known antioxidant activities, direct quantitative studies on the pure compound are lacking. Future research should focus on evaluating the radical scavenging and other antioxidant activities of isolated this compound to fully elucidate its pharmacological profile. This would provide a more complete understanding of its potential therapeutic applications, both as an antitumor agent and a potential antioxidant. Researchers are encouraged to employ standardized antioxidant assays to generate comparable and robust data.

References

The Pivotal Role of Heptacosane in the Plant's Protective Waxy Armor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle, a hydrophobic layer covering the aerial epidermis, serves as the primary defense against a multitude of environmental stressors. A critical component of this protective barrier is the cuticular wax, a complex mixture of very-long-chain fatty acids and their derivatives. Among these, the very-long-chain alkane heptacosane (C27H56) plays a significant role in determining the physicochemical properties of the cuticle. This technical guide provides an in-depth analysis of the function, biosynthesis, and quantitative abundance of this compound in the waxy coating of plants. Detailed experimental protocols for its analysis and visualizations of its biosynthetic pathway and functional relationships are presented to support advanced research and development in plant science and drug discovery.

Introduction: The Significance of Plant Cuticular Waxes

The evolution of a protective cuticular layer was a crucial adaptation for plants transitioning from aquatic to terrestrial environments. This waxy coating is paramount for survival, providing a barrier against uncontrolled water loss, UV radiation, and the entry of pathogens.[1][2] The composition of cuticular wax is diverse and includes very-long-chain fatty acids, primary and secondary alcohols, aldehydes, ketones, and esters.[3][4] Alkanes, being highly hydrophobic and chemically inert, are fundamental to the integrity and function of this protective layer.[5] this compound, a 27-carbon straight-chain alkane, is a frequently encountered and often abundant component of the cuticular wax in many plant species. Its presence and concentration directly influence the hydrophobicity and permeability of the cuticle, thereby impacting the plant's resilience to environmental challenges.

The Multifaceted Role of this compound

The primary function of this compound, along with other very-long-chain alkanes, is to establish a hydrophobic barrier that minimizes non-stomatal water loss. The length of the alkane chain is directly correlated with the hydrophobicity of the surface; longer chains lead to a more water-repellent surface. This is critical for plant survival, particularly in arid environments.

Beyond its role in water retention, the cuticular wax layer, rich in alkanes like this compound, contributes to:

-

Defense against pathogens: The waxy layer acts as a physical barrier, preventing fungal spores and bacteria from reaching the nutrient-rich epidermal cells.

-

Protection from UV radiation: The crystalline structure of some waxes can reflect harmful UV radiation.

-

Insect interactions: The chemical composition of the cuticular wax can influence the behavior of insects, acting as attractants, deterrents, or affecting their ability to move on the plant surface.

-

Self-cleaning properties: The hydrophobicity imparted by alkanes can lead to the "lotus effect," where water droplets bead up and roll off the leaf surface, carrying away dust and pathogens.

Quantitative Abundance of this compound in Plant Cuticular Wax

The concentration of this compound in the cuticular wax varies significantly among plant species, organs, and even developmental stages. This variability reflects the diverse adaptive strategies of plants to their specific environments. The following table summarizes the relative abundance of n-heptacosane in the leaf cuticular wax of several plant species, compiled from various studies.

| Plant Species | Family | Organ | This compound (% of total alkanes) | This compound (% of total wax) | Reference |

| Quercus suber | Fagaceae | Leaf | - | 0.22 | |

| Sinojackia oblongicarpa | Styracaceae | Leaf | 63.1 | - | |

| Sinojackia sarcocarpa | Styracaceae | Leaf | 67.7 | - | |

| Sinojackia microcarpa | Styracaceae | Leaf | 63.7 | - | |

| Miscanthus sinensis | Poaceae | Leaf | Positive Correlation with Temperature | - | |

| Zoysia japonica | Poaceae | Leaf | Significant Correlation with Radiation | - |

Biosynthesis of this compound: A Complex Enzymatic Pathway

The biosynthesis of very-long-chain alkanes like this compound is a multi-step process that occurs primarily in the endoplasmic reticulum of epidermal cells. The pathway begins with the elongation of very-long-chain fatty acids (VLCFAs) and culminates in the formation of alkanes.

The key enzymatic steps are as follows:

-

VLCFA Elongation: The process starts with the elongation of C16 or C18 fatty acids by a fatty acid elongase (FAE) complex.

-

Reduction to Aldehyde: The resulting very-long-chain acyl-CoA is then reduced to a fatty aldehyde.

-

Decarbonylation to Alkane: The final step involves the decarbonylation of the fatty aldehyde to form an alkane with one less carbon atom. This crucial step is catalyzed by a complex involving the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3). Cytochrome b5 (CYTB5) has been shown to enhance the efficiency of this reaction.

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound.

Experimental Protocols for the Analysis of this compound

The analysis of this compound and other cuticular wax components is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a detailed protocol for the extraction, separation, and quantification of plant cuticular waxes.

Cuticular Wax Extraction

-

Materials:

-

Fresh plant leaves

-

Chloroform or hexane (analytical grade)

-

Internal standard solution (e.g., 10 µg/mL n-tetracosane (C24) in chloroform)

-

Glass vials with Teflon-lined caps

-

Nitrogen gas stream

-

-

Procedure:

-

Excise fresh leaves and measure their surface area.

-

Immerse the leaves in a known volume of chloroform containing the internal standard for 30-60 seconds with gentle agitation.

-

Remove the leaves from the solvent.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization (for polar wax components)

While alkanes like this compound do not require derivatization, other components of the wax mixture (e.g., fatty acids, alcohols) do. A common method is silylation.

-

Materials:

-

Dried wax extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

-

Procedure:

-

To the dried wax extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for nonpolar compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 280-300°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10-15°C/min.

-

Ramp 2: Increase to 320°C at a rate of 5-10°C/min.

-

Final hold: Hold at 320°C for 10-15 minutes.

-

-

MS Transfer Line Temperature: 280-300°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Data Analysis:

-

Identify individual compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with authentic standards.

-

Quantify this compound by comparing its peak area to that of the internal standard (n-tetracosane).

-

The following diagram outlines the general workflow for the analysis of plant cuticular waxes.

Logical Relationships: Alkane Chain Length and Cuticle Properties

The chain length of n-alkanes in the cuticular wax has a direct and predictable impact on the physical properties of the plant cuticle. Understanding these relationships is crucial for predicting a plant's resilience to environmental stress.

The following diagram illustrates the logical relationships between increasing alkane chain length and key cuticle properties.

Conclusion and Future Directions

This compound is a vital component of the plant's cuticular wax, contributing significantly to its protective functions. Its biosynthesis is a complex, tightly regulated process, and its abundance is a key determinant of the cuticle's physical and chemical properties. The methodologies outlined in this guide provide a robust framework for the detailed analysis of this compound and other wax components, enabling researchers to further elucidate the intricate relationship between cuticular wax composition and plant fitness.

Future research should focus on:

-

Expanding the quantitative analysis of this compound across a broader range of plant species, including those from extreme environments, to better understand its role in stress adaptation.

-

Investigating the regulatory networks that control the expression of genes involved in this compound biosynthesis in response to environmental cues.

-

Exploring the potential of manipulating this compound content through genetic engineering to enhance crop resilience to drought and other abiotic stresses.

-

Developing novel drug delivery systems that can effectively penetrate the this compound-rich cuticular barrier for improved pesticide and herbicide efficacy.

By advancing our understanding of the role of this compound in the plant's waxy coating, we can unlock new avenues for crop improvement and the development of innovative agricultural technologies.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epicuticular wax - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Constructing functional cuticles: analysis of relationships between cuticle lipid composition, ultrastructure and water barrier function in developing adult maize leaves - PMC [pmc.ncbi.nlm.nih.gov]

Heptacosane in Natural Extracts: A Technical Guide to Its Discovery, Quantification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and biological importance of heptacosane, a long-chain alkane found in a variety of natural sources. This document details the experimental protocols for the extraction and quantification of this compound and presents its concentration in various natural extracts. Furthermore, it explores the compound's role as a P-glycoprotein inhibitor, a significant mechanism for overcoming multidrug resistance in cancer therapy.

Quantitative Analysis of this compound in Natural Extracts

This compound (C₂₇H₅₆) is a saturated hydrocarbon present in the cuticular wax of many plants and in some insects. Its concentration can vary significantly depending on the species, plant part, and extraction method. The following table summarizes the quantitative data of this compound found in various natural extracts, as determined by gas chromatography-mass spectrometry (GC-MS).

| Natural Source | Plant Part / Type | Extraction Method | This compound Concentration | Reference |

| Ajuga chamaepitys subsp. laevigata | Leaves and Flowers | Hexane Extraction | 47.57% of total compounds | |

| Hibiscus syriacus | Flower | Hydromethanolic Extraction | 7% of identified compounds | |

| Euphorbia intisy | Not Specified | Essential Oil Extraction | Major Compound | |

| Ludwigia adscendens | Leaves | n-Hexane Extraction | 5.29% of n-alkanes | |

| Ixora coccinea | Flower | Petroleum Ether Extraction | 0.43% of total compounds | |

| Commelina maculata | Leaves | Ethanolic Extraction | Present | |

| Ginkgo biloba | Leaf | Not Specified | 381,000 ppm | |

| Salvia officinalis | Not Specified | Essential Oil | Present | |

| Opuntia megarrhiza | Cladodes | Methanol/Chloroform Extraction | 0.98% of identified compounds | |

| Artemisia judaica | Aerial Parts | Hexane, Chloroform, Methanol Extraction | Present | |

| Millettia speciosa | Stem | Petroleum Ether, Ethyl Acetate, Methanol Extraction | 0.290% in Methanol Extract | |

| Shepherdia argentea | Leaves | Not Specified | Present |

Experimental Protocols

The accurate quantification of this compound from natural extracts relies on meticulous experimental procedures. The following sections detail the key methodologies for extraction and analysis.

Extraction of n-Alkanes from Plant Material

This protocol is a generalized procedure for the extraction of cuticular waxes containing n-alkanes like this compound.

a. Materials and Reagents:

-

Fresh or dried plant material

-

Chloroform (or Hexane)

-

Anhydrous sodium sulfate

-

Glass beakers and vials

-

Forceps

-

Rotary evaporator (optional)

-

Nitrogen gas stream (optional)

b. Procedure:

-

Sample Preparation: If using fresh plant material, measure the surface area for quantification per unit area if desired. For dried material, grind the sample to a fine powder.

-

Solvent Extraction:

-

For fresh material, briefly immerse the plant part (e.g., a leaf) in a beaker containing chloroform for 30-60 seconds with gentle agitation.

-

For dried material, use a Soxhlet apparatus with hexane as the solvent for several hours. Alternatively, maceration with shaking at room temperature can be performed.

-

-

Drying the Extract: Transfer the solvent extract to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Solvent Evaporation: Evaporate the solvent to dryness. This can be achieved using a rotary evaporator or by placing the vial under a gentle stream of nitrogen. The remaining residue is the crude wax extract containing this compound.

-

Storage: Store the dried extract at -20°C until GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of long-chain alkanes like this compound.

a. Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

-

Capillary column suitable for non-polar compounds (e.g., DB-1ms, HP-5MS).

b. GC-MS Parameters:

| Parameter | Value | Rationale |

| GC System | Agilent 6890N or similar | Widely used and reliable platform. |

| Mass Spectrometer | Agilent 5973N or similar | Provides good sensitivity and spectral data. |

| Column | HP-5MS (or equivalent), 30-60 m x 0.25 mm ID x 0.25 µm film thickness | Non-polar phase suitable for alkane separation. Longer columns provide better resolution. |

| Carrier Gas | Helium or Hydrogen | Inert gas for carrying the sample through the column. |

| Carrier Gas Flow | 1.0 - 1.5 mL/min (Constant Flow Mode) | Optimal flow rate for good separation efficiency. |

| Injection Mode | Splitless | To maximize the transfer of analytes to the column, especially for trace analysis. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Inlet Temperature | 250 - 300°C | Ensures complete vaporization of high-boiling point alkanes like this compound. |

| Oven Temperature Program | Initial temp: 50-100°C, hold for 1-2 min. Ramp: 5-10°C/min to 300-320°C, hold for 5-10 min. | A temperature ramp allows for the separation of compounds with different boiling points. |

| MS Transfer Line Temp | 280 - 320°C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp | 230°C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Scan Range | m/z 50-550 | Covers the expected mass fragments of long-chain alkanes. |

c. Data Analysis:

-

Identification: this compound is identified by its retention time and the characteristic mass spectrum, which includes prominent fragment ions at m/z 57, 71, and 85.

-

Quantification: The concentration of this compound is determined by integrating the peak area of the corresponding chromatographic peak and comparing it to a calibration curve generated from authentic this compound standards. An internal standard (e.g., a deuterated alkane) can be used to improve accuracy and precision.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant sample.

Signaling Pathway: this compound as a P-glycoprotein Inhibitor

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many multidrug-resistant cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby restoring their efficacy.

The diagram below illustrates the proposed mechanism of P-gp inhibition by this compound.

Heptacosane's involvement in pheromonal communication in insects.

An In-depth Technical Guide to the Role of Heptacosane in Insect Pheromonal Communication

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

This compound (C₂₇H₅₆), a saturated linear alkane, is a prevalent cuticular hydrocarbon (CHC) in the insect world.[1][2] Initially recognized for its essential role in preventing desiccation, its function as a semiochemical in insect communication is now a subject of intensive research. This technical guide synthesizes current knowledge on the involvement of this compound in pheromonal signaling. It covers its role as a contact and volatile pheromone, its function in mate and nestmate recognition, and its activity as a kairomone. This document provides a summary of quantitative data, details of key experimental protocols used in its study, and visual representations of associated biological workflows and pathways to serve as a comprehensive resource for researchers in chemical ecology and related fields.

Introduction: Cuticular Hydrocarbons as Information Carriers

The insect cuticle is covered by a complex layer of lipids, primarily composed of cuticular hydrocarbons (CHCs). These compounds are critical for preventing water loss and protecting against environmental stressors.[3][4][5] Beyond this physiological function, CHCs serve as a rich source of chemical information, mediating both intraspecific and interspecific interactions. CHCs act as chemical signatures, conveying information about an individual's species, sex, reproductive status, age, and colony membership.

This compound is a long-chain n-alkane frequently identified as a major or minor component of insect CHC profiles. Its involvement in chemical communication is multifaceted, ranging from acting as a sex pheromone in some species to a nestmate recognition cue in others. Understanding the specific roles of individual CHCs like this compound is crucial for deciphering the complex chemical language of insects, with potential applications in pest management and the development of novel semiochemical-based drugs.

Roles of this compound in Insect Communication

This compound's function as a semiochemical varies significantly across different insect taxa. It can act as a releaser pheromone, eliciting an immediate behavioral response, or as part of a more complex blend that defines a chemical profile.

-

Mate Recognition and Courtship: In several species, this compound is implicated in sexual communication. It can act as a contact pheromone, perceived upon physical interaction, to facilitate mate recognition. For instance, in the tea weevil (Myllocerinus aurolineatus), this compound, along with n-pentacosane, has been identified as a potential contact sex pheromone on the cuticle of mature females that elicits copulatory behavior in males.

-

Nestmate and Species Recognition: In social insects, CHC profiles are vital for discriminating between nestmates and non-nestmates. This compound is a component of the CHC blend that serves this "uniform" for colony members. In the weaver ant (Oecophylla smaragdina), it is one of the CHCs that may function in nestmate recognition.

-

Physiological State Signaling: The relative abundance of specific CHCs can signal an insect's physiological state. In the ladybird beetle Hippodamia variegata, this compound was found exclusively in diapausing individuals, suggesting it may signal this state of low metabolic activity and arrested development.

-

Kairomonal Activity: this compound can also function in interspecific communication, acting as a kairomone that benefits the receiver. The predatory stink bug, Eocanthecona furcellata, uses a blend of hydrocarbons from its prey, the larvae of Spodoptera litura, to locate them. This compound is part of this kairomonal blend that elicits an "approaching behavior" in the predator.

Quantitative Data on this compound in Pheromonal Blends

The following tables summarize quantitative findings from key studies, highlighting the amount of this compound present and its relative importance in the chemical profile of different insect species.

| Species | Role of this compound | Amount / Relative Abundance | Analytical Method | Reference |

| Eocanthecona furcellata (Predator) | Kairomone (from prey) | 61 ng per larva | GC-MS | |

| Myllocerinus aurolineatus (Tea Weevil) | Contact Sex Pheromone | Identified as a key component | GC-MS | |

| Hippodamia variegata (Ladybird Beetle) | Physiological State Signal | Exclusively present in diapausing beetles | GC-MS | |

| Dasineura oleae (Olive Fly) | Sex-specific signal | Significantly lower amounts in virgin males (p=0.013) | GC-MS | |

| Oecophylla smaragdina (Weaver Ant) | Nestmate Recognition Cue | Identified as a major CHC component | GC-MS |

Experimental Protocols

The identification and functional characterization of this compound as a semiochemical rely on a standardized set of methodologies in chemical ecology.

Extraction of Cuticular Hydrocarbons

The first step involves isolating CHCs from the insect cuticle.

-

Objective: To extract surface lipids, including this compound, for chemical analysis.

-

Method 1: Solvent Extraction:

-

Whole insects (live or frozen) are immersed in a non-polar solvent, typically hexane, for a period ranging from 2 to 10 minutes.

-

The solvent is carefully transferred to a clean vial, and the insects are removed.

-